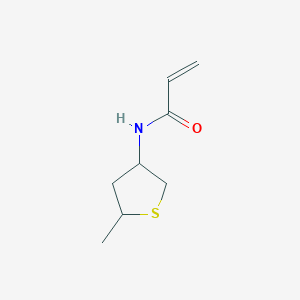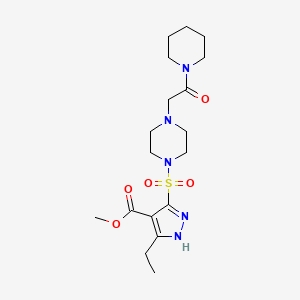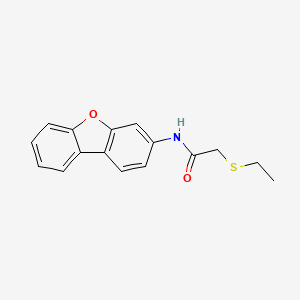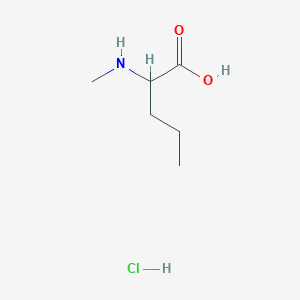
N-(5-Methylthiolan-3-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Methylthiolan-3-yl)prop-2-enamide, also known as MTMP, is a sulfur-containing organic compound. It has attracted scientific interest due to its potential applications as a pharmacological agent. MTMP has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties.
科学研究应用
N-(5-Methylthiolan-3-yl)prop-2-enamide has been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, which are immune cells that play a role in inflammation.
N-(5-Methylthiolan-3-yl)prop-2-enamide has also been studied for its potential as an anti-cancer agent. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(5-Methylthiolan-3-yl)prop-2-enamide has been found to be effective against several types of cancer cells, including breast cancer, lung cancer, and liver cancer.
In addition, N-(5-Methylthiolan-3-yl)prop-2-enamide has been studied for its anti-microbial properties. It has been shown to inhibit the growth of several types of bacteria, including Staphylococcus aureus and Escherichia coli.
作用机制
The mechanism of action of N-(5-Methylthiolan-3-yl)prop-2-enamide is not fully understood. However, it has been proposed that N-(5-Methylthiolan-3-yl)prop-2-enamide inhibits the activity of certain enzymes that are involved in inflammation, cancer growth, and bacterial growth.
Biochemical and Physiological Effects:
N-(5-Methylthiolan-3-yl)prop-2-enamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines in macrophages, which can help to reduce inflammation. N-(5-Methylthiolan-3-yl)prop-2-enamide has also been shown to induce apoptosis in cancer cells, which can help to slow or stop cancer growth. In addition, N-(5-Methylthiolan-3-yl)prop-2-enamide has been shown to inhibit the growth of certain bacteria, which can help to prevent infections.
实验室实验的优点和局限性
One advantage of using N-(5-Methylthiolan-3-yl)prop-2-enamide in lab experiments is that it has been shown to have multiple potential applications, including as an anti-inflammatory, anti-cancer, and anti-microbial agent. This makes it a versatile compound for studying different biological processes.
One limitation of using N-(5-Methylthiolan-3-yl)prop-2-enamide in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to interpret experimental results and design follow-up studies.
未来方向
There are several future directions for research on N-(5-Methylthiolan-3-yl)prop-2-enamide. One direction is to further investigate its mechanism of action. Understanding how N-(5-Methylthiolan-3-yl)prop-2-enamide inhibits inflammation, cancer growth, and bacterial growth could lead to the development of more effective drugs.
Another direction is to study the pharmacokinetics of N-(5-Methylthiolan-3-yl)prop-2-enamide. This includes how the compound is absorbed, distributed, metabolized, and excreted in the body. Understanding the pharmacokinetics of N-(5-Methylthiolan-3-yl)prop-2-enamide could help to optimize its use as a pharmacological agent.
Finally, future research could focus on developing new derivatives of N-(5-Methylthiolan-3-yl)prop-2-enamide that have even greater anti-inflammatory, anti-cancer, and anti-microbial properties. These derivatives could potentially be used as drugs to treat a variety of diseases.
合成方法
N-(5-Methylthiolan-3-yl)prop-2-enamide can be synthesized by reacting 5-methylthiolan-3-ol with acryloyl chloride in the presence of a base such as triethylamine. The reaction yields N-(5-Methylthiolan-3-yl)prop-2-enamide as a yellow oil. The purity of the compound can be improved by column chromatography.
属性
IUPAC Name |
N-(5-methylthiolan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-3-8(10)9-7-4-6(2)11-5-7/h3,6-7H,1,4-5H2,2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNDOHGMHHRTJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CS1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Methylthiolan-3-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-chloro-4-methylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2812855.png)

![1-[4-(tert-Butyl)phenyl]cyclobutanecarbonitrile](/img/structure/B2812857.png)
![6-chloro-N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethyl}-5-methylpyridine-3-sulfonamide](/img/structure/B2812859.png)

![6-Chloro-2-fluoro-N-[1-(4-methoxy-1-methylpyrazol-3-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2812861.png)
![N1-[(4-tert-butylphenyl)(cyano)methyl]benzene-1,4-dicarboxamide](/img/structure/B2812862.png)
![6-[(3,4-Dichlorophenyl)methyl]-3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2812863.png)

![7,9-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2812865.png)

![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone oxalate](/img/structure/B2812872.png)
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-bromofuran-2-yl)methanone oxalate](/img/structure/B2812874.png)